Anticoronaviral Scaffold Validation: 4-Chlorophenyl vs. 4-Methylphenyl Furan Derivative
The 5-(4-chlorophenyl)furan-2-carboxylate scaffold, when elaborated to 5-chloropyridin-3-yl 5-(4-chlorophenyl)furan-2-carboxylate, exhibits 89% inhibition of the target enzyme at 0.001 mM. In contrast, the direct analog bearing a 4-methylphenyl group in place of the 4-chlorophenyl substituent demonstrates only 79% inhibition at the identical concentration [1]. This 10-percentage-point differential underscores the functional advantage conferred by the chlorine atom at the para position of the phenyl ring for target engagement in this protease inhibition context.
| Evidence Dimension | Enzyme inhibition (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | 5-chloropyridin-3-yl 5-(4-chlorophenyl)furan-2-carboxylate: 89% inhibition at 0.001 mM |
| Comparator Or Baseline | 5-chloropyridin-3-yl 5-(4-methylphenyl)furan-2-carboxylate: 79% inhibition at 0.001 mM |
| Quantified Difference | 10 percentage point advantage for the 4-chlorophenyl-containing derivative |
| Conditions | Assay: Enzyme inhibition screen at 0.001 mM (1 µM) inhibitor concentration. Target: Not explicitly specified in the cited source; derived from enzyme-information.de screening data. |
Why This Matters
This direct comparator evidence validates that the 4-chlorophenyl group is not merely a placeholder but actively contributes to superior target engagement, justifying the selection of this specific ester for constructing focused antiviral screening libraries.
- [1] Enzyme Information System. Comparative Inhibition Data: 5-chloropyridin-3-yl 5-(4-chlorophenyl)furan-2-carboxylate vs. 5-chloropyridin-3-yl 5-(4-methylphenyl)furan-2-carboxylate. View Source
